![molecular formula C19H20NO4S- B1193235 [(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate](/img/structure/B1193235.png)

[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

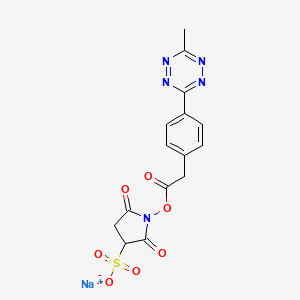

ML233 is a small molecule probe with In vivo activity against acute Myeloid Leukemia Subtype M4Eo. Disruption of protein-protein interactions is a promising therapeutic alternative in the field of oncology.

Scientific Research Applications

Insecticidal, Fungicidal, and Herbicidal Activities

The halogen-containing derivatives of N-substituted quinone imines, including compounds with a 4-oxocyclohexa-2,5-en-1-ylidene structure, exhibit significant biological activities. These compounds have been identified as effective insecticides, fungicides, and herbicides. Specific derivatives such as N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide demonstrate high fungicidal and herbicidal activities, emphasizing the potential of these compounds in agricultural applications (Biointerface Research in Applied Chemistry, 2020).

Potential Biological Activity in Pharmaceutical Applications

In another study, the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with various indole derivatives led to the formation of compounds potentially exhibiting a range of biological activities. These activities include acting as para amino benzoic acid antagonists and glutamyl endopeptidase II inhibitors, suggesting their potential utility in medicinal chemistry and pharmaceutical research (Russian Journal of Organic Chemistry, 2020).

Applications in Dye Degradation and Environmental Remediation

A study on the degradation of methyl orange dye, a common textile dye, identified metabolites with a cyclohexa-2,5-dien-1-ylidene structure, indicating the potential use of these compounds in environmental remediation processes. The degradation pathways include desulfonylation, demethylation, and hydroxylation, showcasing the role these compounds could play in biodegradation and treatment of industrial waste (IOP Conference Series: Materials Science and Engineering, 2021).

Antitumor Properties and Molecular Modeling

A study on novel benzenesulfonamides demonstrated significant cytotoxic activity against various cancer cell lines. These compounds, including variants of N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamides, showed potential as antitumor agents. Molecular modeling and quantitative structure-activity relationship (QSAR) studies further elucidated their mechanisms of action, highlighting their potential in cancer treatment and pharmaceutical development (International Journal of Molecular Sciences, 2020).

properties

Product Name |

[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate |

|---|---|

Molecular Formula |

C19H20NO4S- |

Molecular Weight |

358.43 |

IUPAC Name |

[(Z)-(5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate |

InChI |

InChI=1S/C19H21NO4S/c1-14-12-19(21)17(15-8-4-2-5-9-15)13-18(14)20-24-25(22,23)16-10-6-3-7-11-16/h3,6-7,10-13,15H,2,4-5,8-9H2,1H3/b20-18- |

InChI Key |

BFVKRFHHESLWBN-LVZFUZTISA-M |

SMILES |

CC1=CC(=O)C(=CC1=NOS(=O)(=O)C2=CC=CC=C2)C3CCCCC3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

ML233; ML 233; ML-233. |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-4-[3-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]benzenesulfonamide](/img/structure/B1193160.png)

![3-(3-chlorophenyl)-N-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B1193161.png)